
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene
Overview
Description
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1- and 4-positions and an isocyano(tosyl)methyl group at the 2-position. The tosyl (p-toluenesulfonyl) group enhances stability and modulates reactivity, while the isocyano group (-NC) contributes to its utility in cycloaddition and coordination chemistry. Key synthetic routes involve the use of tosyl chloride under controlled conditions, as seen in analogous systems . Hydrolysis studies on related compounds reveal unique reactivity, such as 1,3-tosyl shifts and functional group transformations, highlighting the dynamic behavior of tosyl-isocyano systems .
Preparation Methods
The synthesis of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene involves several steps, typically starting with the difluoromethylation of a suitable precursor. The reaction conditions often include the use of metal-based catalysts and specific reagents to achieve the desired functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyano or tosyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The pathways involved depend on the specific biological system being studied. Detailed studies are required to fully understand the molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Reactivity and Stability
1-Cyano-5-isocyano-6-phenyl-5-tosyl-hexadiene-1
- Structure: A hexadiene chain with phenyl, cyano, isocyano, and tosyl groups.
- Synthesis : Prepared via dehydration with tosyl chloride in pyridine at 0°C, demonstrating the role of tosylating agents in stabilizing reactive intermediates .
- Reactivity: Hydrolysis in THF/aq. HCl induces a 1,3-tosyl shift and converts the isocyano group to a keto group, yielding 1-cyano-6-phenyl-4-tosylhexene-1-one-3. This contrasts with the target compound’s benzene core, where steric and electronic effects may suppress such shifts .
MEK Inhibitors with Fluorinated Aromatic Moieties
Examples: Refametinib, PD-0325901, and AZD8330 (see Table 1).
- Structural Features : Difluoro-substituted benzene rings coupled with sulfonamide, carboxamide, or pyridine groups.
- Comparison: While these compounds share fluorinated aromatic systems, they lack the isocyano(tosyl)methyl group.
Data Table: Key Compounds for Comparison
Biological Activity
1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene is a synthetic organic compound notable for its unique structural properties, including the presence of fluorine atoms, an isocyano group, and a tosyl methyl group. These features suggest potential applications in various fields such as pharmaceuticals and materials science. However, specific biological activity data for this compound remains limited.
Chemical Structure and Properties
The compound has the chemical formula and features:
- Fluorine atoms at the 1 and 4 positions on the benzene ring.
- An isocyano group that is known for its reactivity and potential pharmacological properties.
- A tosyl methyl group , which can enhance solubility and stability in biological systems.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, several related compounds containing isocyano groups have been investigated for their pharmacological effects. The following activities have been noted in similar compounds:
- Antimicrobial Activity : Isocyanides are often explored for their potential to inhibit bacterial growth.
- Anticancer Effects : Some isocyanides exhibit cytotoxic properties against cancer cell lines.
- Enhanced Lipophilicity : The presence of fluorine may improve the compound's ability to penetrate biological membranes, potentially increasing its bioactivity.
Case Study 1: Isocyano Compounds
Research indicates that isocyano compounds generally possess diverse biological activities, including:
- Antimicrobial : Compounds with isocyano groups have shown efficacy against various pathogens.
- Cytotoxicity : Studies have demonstrated that certain isocyanides can induce apoptosis in cancer cells.
Case Study 2: Fluorinated Compounds
Fluorinated organic compounds are often associated with:
- Increased Metabolic Stability : Fluorine substitution can enhance resistance to metabolic degradation.
- Improved Pharmacokinetics : Fluorinated drugs tend to have better absorption and distribution profiles.
Table of Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Similarity Score |
---|---|---|
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | 321345-37-3 | 0.97 |
1-Fluoro-3-(isocyano(tosyl)methyl)benzene | 321345-36-2 | 0.97 |
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | 660431-67-4 | 0.95 |
Future Research Directions
Further investigation into the biological activity of this compound could include:
- In vitro Studies : Assessing cytotoxicity against various cancer cell lines.
- In vivo Studies : Evaluating antimicrobial efficacy in animal models.
- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene, and how can reaction conditions be optimized?
The compound is synthesized via tosyl group incorporation and isocyano functionalization . A key step involves using tosyl chloride (TsCl) under controlled conditions (e.g., pyridine at 0°C for dehydration), as described in analogous reactions . Optimization requires:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during tosylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of intermediates.
- Stoichiometry : Excess TsCl (1.2–1.5 equiv) ensures complete substitution while avoiding over-tosylation .
Q. How is this compound characterized structurally?
Spectroscopic techniques are critical:
- IR spectroscopy : Identifies S=O (1365 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- ¹H/¹³C NMR : Tosyl methyl protons resonate at δ 2.43 ppm (singlet), while aromatic fluorine atoms induce splitting in adjacent proton signals .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 247.4) confirm the molecular formula .
Q. What are the primary reactivity trends of this compound in organic synthesis?
The electron-withdrawing tosyl group directs electrophilic substitution to meta/para positions, while the isocyano group acts as a nucleophile. Key reactions include:
- Nucleophilic addition : Reacts with Grignard reagents or enolates at the isocyano carbon.
- Electrophilic aromatic substitution : Fluorine atoms deactivate the benzene ring, favoring reactions under strong Lewis acid catalysis (e.g., AlCl₃) .
Q. How do the fluorine atoms influence the compound’s physicochemical properties?
Fluorine enhances:
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs.
- Electron deficiency : Withdraws electron density, stabilizing negative charges in intermediates.
- Thermal stability : Decomposition temperature rises by 20–30°C compared to hydrogenated analogs .
Advanced Research Questions
Q. What mechanistic insights explain the 1,3-tosyl group shift observed during hydrolysis?
Under acidic hydrolysis (e.g., HCl/THF), the tosyl group migrates via a six-membered cyclic transition state , driven by steric strain relief and stabilization of the developing oxonium intermediate. This shift is confirmed by ¹H NMR tracking of methyl proton displacement and isolation of the keto product .
Q. How can contradictory stability data in different solvents be resolved?
Contradictions arise from solvent polarity effects :
- Polar solvents (DMSO, H₂O) : Stabilize the isocyano group via hydrogen bonding, reducing decomposition.
- Nonpolar solvents (hexane) : Promote aggregation, accelerating hydrolysis. Accelerated stability testing (40–60°C) under controlled humidity can model long-term behavior .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
DFT calculations (B3LYP/6-31G*) reveal:
- Frontier molecular orbitals : The HOMO (-7.2 eV) localizes on the isocyano group, favoring nucleophilic attack.
- Activation barriers : Tosyl migration requires ~25 kcal/mol, consistent with experimental hydrolysis rates .
Q. How can biological activity be inferred from structural analogs?
Analogous fluoro-tosyl compounds exhibit:
- Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria.
- Enzyme inhibition : IC₅₀ ~10 µM for kinase targets due to tosyl-π interactions in ATP-binding pockets.
In silico docking (AutoDock Vina) predicts similar binding modes for this compound .
Q. What environmental risks are associated with this compound?
Based on structurally similar halogenated aromatics:
- Persistence : Half-life >60 days in aqueous environments due to C-F bonds.
- Bioaccumulation : Log BCF (bioconcentration factor) ~3.2 in fish models.
- Mitigation : Advanced oxidation processes (e.g., UV/H₂O₂) degrade >90% within 2 hours .
Q. What strategies enable selective removal of the tosyl group without disrupting the isocyano functionality?
Reductive cleavage with Na/NH₃(l) at -78°C selectively reduces the tosyl sulfonate to a thiol, leaving the isocyano group intact. Alternative methods include photocatalytic deprotection (TiO₂, UV light) with >80% yield .
Properties
IUPAC Name |
1,4-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-9-11(16)5-8-14(13)17/h3-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHMCIYCFACHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC(=C2)F)F)[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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